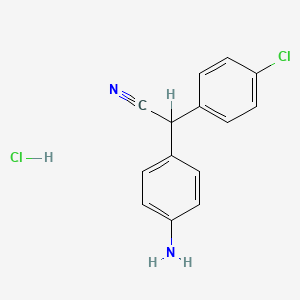
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Amino-4-chloro-α-acetonitrile toluene hydrochloride , is a chemical compound with the following structural formula:
C14H11ClN2HCl
This compound belongs to the class of α-acetonitrile derivatives and contains both an amino group (NH₂) and a cyano group (CN). It is a white to off-white crystalline powder.
Preparation Methods
Synthetic Routes:: The synthesis of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride involves several steps. One common synthetic route is as follows:
Acylation of 4-Aminobenzonitrile: 4-Aminobenzonitrile reacts with acetyl chloride or acetic anhydride to form the corresponding acetylated intermediate.
Reductive Amination: The acetylated intermediate undergoes reductive amination using sodium cyanoborohydride and an appropriate reducing agent (such as sodium borohydride) to yield the target compound.
Industrial Production Methods:: The industrial production of this compound typically involves large-scale batch processes. Precise conditions and catalysts may vary depending on the manufacturer.
Chemical Reactions Analysis
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or other oxidation products.
Reduction: Reduction of the nitrile group (CN) can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and amino groups.
Condensation Reactions: It may participate in condensation reactions to form imines or Schiff bases.
Common reagents include hydrogen peroxide (for oxidation), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines).
Scientific Research Applications
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride finds applications in various fields:
Medicinal Chemistry: It may serve as a starting material for the synthesis of pharmaceutical compounds.
Biological Research: Researchers use it as a probe or precursor in studies related to receptors, enzymes, and biological pathways.
Industry: It has applications in the synthesis of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. it likely interacts with biological targets (such as enzymes or receptors) due to its functional groups (amine and nitrile). Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride, its structural features make it unique. Similar compounds include other α-acetonitrile derivatives and aromatic amines.
Properties
CAS No. |
71411-76-2 |
|---|---|
Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
2-(4-aminophenyl)-2-(4-chlorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-12-5-1-10(2-6-12)14(9-16)11-3-7-13(17)8-4-11;/h1-8,14H,17H2;1H |
InChI Key |
WPLNHSSRSJORCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)

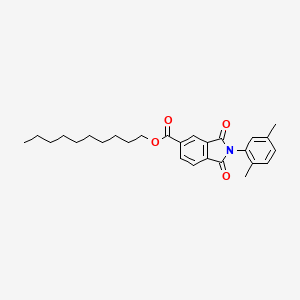
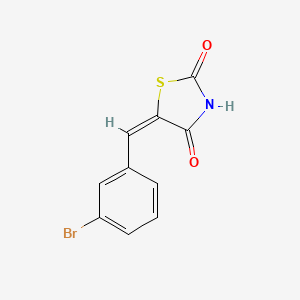
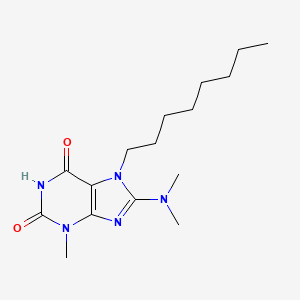
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)

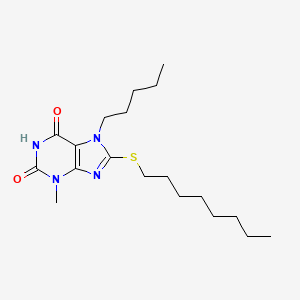

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
